Amino-cyclopropyl-acetic acid
CAS No.: 15785-26-9
Cat. No.: VC21067185
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15785-26-9 |
|---|---|
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | 2-amino-2-cyclopropylacetic acid |
| Standard InChI | InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8) |
| Standard InChI Key | BUSBCPMSNBMUMT-UHFFFAOYSA-N |
| SMILES | C1CC1C(C(=O)O)N |
| Canonical SMILES | C1CC1C(C(=O)O)N |
Introduction
Chemical Identity and Nomenclature
Amino-cyclopropyl-acetic acid is an organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol. It is known by several synonyms in scientific literature, reflecting its structural and functional properties. The compound is characterized by an amino group and a carboxylic acid group attached to a carbon that also connects to a cyclopropyl ring .
Common Synonyms
The compound appears in scientific literature under various names, including:
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2-amino-2-cyclopropylacetic acid
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Cyclopropylglycine
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Amino(cyclopropyl)ethanoic acid
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2-Cyclopropylglycine
Stereochemistry
Amino-cyclopropyl-acetic acid exists in different stereoisomeric forms due to its chiral center, primarily:
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(S)-Amino-cyclopropyl-acetic acid (L-Cyclopropylglycine)
These isomers possess distinct CAS numbers and potentially different biological activities, with the S-isomer assigned CAS 49606-99-7 and the R-isomer assigned CAS 49607-01-4 .
Physicochemical Properties
Amino-cyclopropyl-acetic acid possesses a unique set of physicochemical characteristics that influence its behavior in chemical reactions and biological systems. These properties are crucial for understanding its potential applications and handling requirements.
Physical Properties
The following table summarizes the key physical properties of amino-cyclopropyl-acetic acid:
Chemical Properties
Amino-cyclopropyl-acetic acid contains both a carboxylic acid group and an amino group, making it amphiprotic (can act as both acid and base). The cyclopropyl group confers unique reactivity patterns due to its strained three-membered ring structure. This strained cyclopropyl ring contributes to enhanced molecular stability compared to linear alkyl chains, making the compound valuable for designing bioactive compounds with improved metabolic profiles .
The compound can participate in various chemical reactions typical of amino acids, including peptide bond formation, esterification, and protection/deprotection chemistry. The cyclopropyl ring can undergo ring-opening reactions under specific conditions, particularly in strong acidic environments .
Synthesis Methods
Several approaches have been documented for the synthesis of amino-cyclopropyl-acetic acid and its derivatives, with methodology selection depending on the desired stereoisomer and application requirements.
General Synthetic Routes
While the search results don't provide a complete synthetic pathway specifically for amino-cyclopropyl-acetic acid itself, we can infer some approaches from the synthesis of related compounds:
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Protection strategies are commonly employed, as evidenced by references to Fmoc and Boc-protected derivatives .
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For cyclopropyl-containing amino acids, cyclopropanation reactions often utilize reagents such as diazomethane or Simmons-Smith reagents to introduce the cyclopropyl ring.
Derivative Synthesis
The synthesis of protected derivatives, such as Fmoc-cyclopropylglycine and Boc-protected amino-cyclopropyl-acetic acid, is relevant for peptide synthesis applications. These derivatives facilitate controlled incorporation of the amino acid into peptide chains .
One study detailed reactions involving bromomethylation/hydroxymethylation of cyclopropyl-containing compounds, which proceeded stepwise under carefully controlled conditions. This work demonstrated the selective modification of the cyclopropyl ring system without ring opening at specific temperatures and acid concentrations .
Applications in Research and Industry
Amino-cyclopropyl-acetic acid and its derivatives find applications across multiple scientific and industrial domains, leveraging the compound's unique structural features and biological activities.
Pharmaceutical Applications
In pharmaceutical research, amino-cyclopropyl-acetic acid serves as:
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A critical intermediate in the synthesis of antibiotics, antiviral agents, and enzyme inhibitors .
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A component in the design of bioactive compounds, where the cyclopropyl group enhances molecular stability and potentially improves pharmacokinetic properties .
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A compound of interest in neurological research, as suggested by studies examining binding to AMPA receptors. One study showed that a related compound, (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, bound to the AMPA receptor with an IC₅₀ of 0.035 μmol/dm³, comparable to other AMPA receptor ligands .
Agricultural Applications
In agricultural research, amino-cyclopropyl-acetic acid derivatives demonstrate significant potential:
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1-amino-cyclopropane-1-carboxylic acid (ACCA), a closely related compound, has been investigated for enhancing plant resistance to environmental stressors and pathogens, particularly in maize cultivation .
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Research indicates that ACCA can strengthen plant resistance against pathogenic assaults and drought stress, playing a protective role in maize plants as they mature .
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ACCA has shown promise in modulating ethylene biosynthesis, allowing plants to better cope with various stress factors .
Other Industrial Applications
Additional industrial applications include:
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Use in specialty polymer production, where the compound's functional groups can contribute to polymer properties .
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Potential applications in fine chemical manufacturing, where high-purity amino-cyclopropyl-acetic acid (≥98%) serves as a building block for complex chemical synthesis .
Research Findings on Biological Activity
Recent research has illuminated several aspects of the biological activity of amino-cyclopropyl-acetic acid and closely related compounds, particularly in plant biochemistry and neuropharmacology.
Plant Defense Enhancement
Extensive research on 1-amino-cyclopropane-1-carboxylic acid (ACCA), a structural analog, has revealed significant effects on plant biochemistry:
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Molecular docking studies demonstrated that ACCA exhibited strong binding affinity to the protein 7Q3S, with a Gibbs free energy of −9.98 kcal/mol, suggesting potential to positively influence plant resilience .
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The ACCA-7Q3S complex showed stability in molecular dynamics simulations over 100 ns, with a constant radius of gyration and reinforced hydrogen bonding, indicating robust complex formation .
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Application of ACCA was found to potentially mitigate negative effects of intermittent soil drying, safeguarding plant health and vitality, particularly in maize cultivations .
Neurological Activity
Some cyclopropyl-containing amino acid analogs have demonstrated activity in neurological systems:
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A cyclopropyl-containing analog showed binding to the AMPA receptor with affinity comparable to established AMPA receptor ligands, suggesting potential applications in neuropharmacology .
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The compound demonstrated receptor agonist activity in electrophysiological studies in vitro, with an EC₅₀ of 5.5 μmol/dm³, slightly weaker than other reference compounds .
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥98% |
| Moisture Content | ≤0.5% |
| Residual Solvents | Meets ICH Q3C guidelines |
| Heavy Metals | ≤10 ppm |
| Appearance | White to off-white crystalline powder |
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